N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridazine ring, a carboxamide group, and two methoxy groups attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . By interacting with this region, the compound inhibits the activity of RNAP, thereby affecting bacterial gene transcription .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption can lead to potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria . By inhibiting RNAP, the compound disrupts RNA synthesis, which is essential for bacterial growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and may require the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Shares similar structural features but differs in its mechanism of action and specific applications.
N-(2,4-dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Another compound with similar functional groups but used in different research contexts.
The uniqueness of this compound lies in its specific inhibitory action on bacterial RNA polymerase, making it a promising candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-13(18)7-6-11(16-17)14(19)15-10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWSLDKONEQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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